molecular formula C11H10O4 B12632542 Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate CAS No. 921929-57-9

Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate

Cat. No.: B12632542
CAS No.: 921929-57-9
M. Wt: 206.19 g/mol
InChI Key: DQFFGXGDIVNTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a furan ring attached to a cyclopentenone moiety, which is further esterified with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of furan derivatives with cyclopentenone intermediates. For example, the reaction of furan-2-carboxylic acid with cyclopentadiene in the presence of a catalyst can yield the desired compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes .

Industrial Production Methods

Industrial production of this compound may involve the use of biomass-derived furans. The oxidation of furfural, a biomass-derived compound, followed by esterification with methanol, can produce methyl furoate. This intermediate can then undergo further reactions with cyclopentenone derivatives to yield the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the cyclopentenone moiety can form covalent bonds with nucleophilic residues such as cysteine and lysine. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate is unique due to its combined furan and cyclopentenone structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

921929-57-9

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 5-(furan-2-yl)-3-oxocyclopentene-1-carboxylate

InChI

InChI=1S/C11H10O4/c1-14-11(13)9-6-7(12)5-8(9)10-3-2-4-15-10/h2-4,6,8H,5H2,1H3

InChI Key

DQFFGXGDIVNTTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)CC1C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.